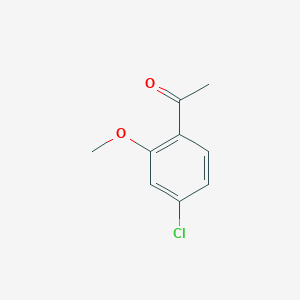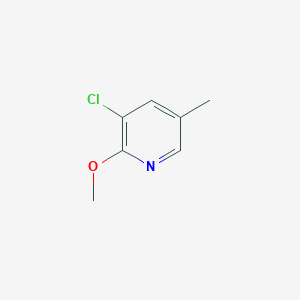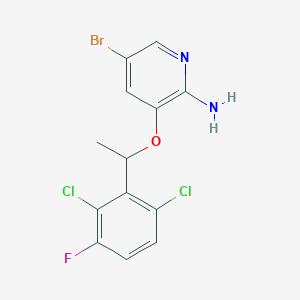
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine
Übersicht
Beschreibung
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is an organic compound with the molecular formula C13H10BrCl2FN2O. It is a white to light yellow solid that is used primarily as an intermediate in the synthesis of pharmaceuticals, particularly in the preparation of crizotinib, a drug used to treat non-small cell lung cancer .
Wissenschaftliche Forschungsanwendungen
This compound is primarily used in the pharmaceutical industry as an intermediate in the synthesis of crizotinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer . It is also used in chemical research for the development of new synthetic methodologies and the study of reaction mechanisms involving halogenated pyridines .
Wirkmechanismus
Target of Action
The primary target of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine is the Met/ALK/ROS proteins . These proteins play a crucial role in cell growth and survival. Abnormal activation of these proteins can lead to uncontrolled cell proliferation and survival, contributing to the development of various types of cancers .
Mode of Action
This compound acts as an ATP-competitive inhibitor for Met/ALK/ROS proteins . By binding to the ATP-binding site of these proteins, it prevents the phosphorylation and activation of these proteins, thereby inhibiting their function .
Biochemical Pathways
The inhibition of Met/ALK/ROS proteins by this compound affects multiple downstream signaling pathways. These include the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation, and the RAS/RAF/MEK/ERK pathway, which regulates cell growth .
Pharmacokinetics
Like other small molecule inhibitors, it is expected to have good bioavailability and be able to penetrate the cell membrane to reach its intracellular targets .
Result of Action
The inhibition of Met/ALK/ROS proteins by this compound leads to the suppression of cell growth and survival pathways. This results in the inhibition of cell proliferation and induction of cell death, thereby exerting its anti-cancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of ATP in the cellular environment can compete with the compound for binding to the Met/ALK/ROS proteins . Additionally, the stability and efficacy of the compound can be affected by factors such as pH and temperature .
Safety and Hazards
This compound is classified as a warning hazard. It can cause skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection. If eye irritation persists, seek medical advice or attention .
Vorbereitungsmethoden
The synthesis of 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves the reaction of 5-bromo-2-pyridinamine with 1-(2,6-dichloro-3-fluorophenyl)ethoxy bromide. The reaction is carried out under inert atmosphere conditions to prevent oxidation and degradation of the reactants . The product is then purified through recrystallization or chromatography to achieve a high purity level of over 98% .
Analyse Chemischer Reaktionen
5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine include other halogenated pyridines and phenyl ethers used in pharmaceutical synthesis. For example:
5-Bromo-2-pyridinamine: A precursor in the synthesis of the target compound.
1-(2,6-Dichloro-3-fluorophenyl)ethoxy bromide: Another precursor used in the synthesis.
Crizotinib: The final pharmaceutical product synthesized using the target compound as an intermediate.
These compounds share similar structural features and reactivity patterns, but this compound is unique in its specific application as an intermediate in crizotinib synthesis, highlighting its importance in medicinal chemistry .
Eigenschaften
IUPAC Name |
5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2FN2O/c1-6(11-8(15)2-3-9(17)12(11)16)20-10-4-7(14)5-19-13(10)18/h2-6H,1H3,(H2,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFUZAZEKBBCEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70610837 | |
| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756503-69-2 | |
| Record name | 5-Bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70610837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
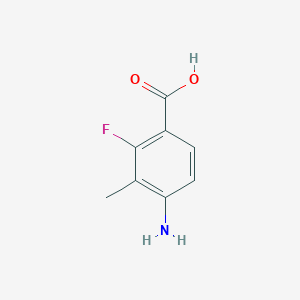
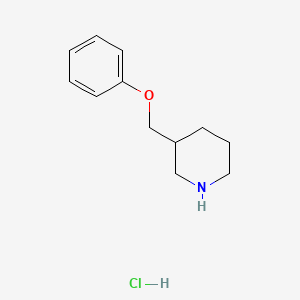
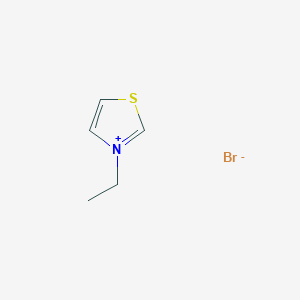
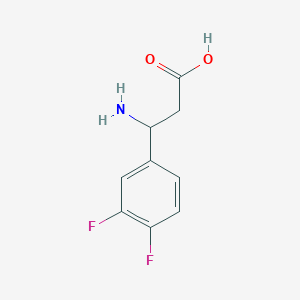
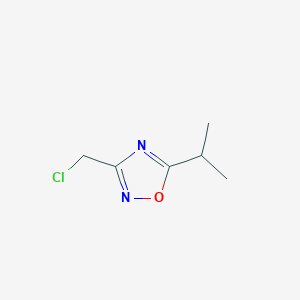
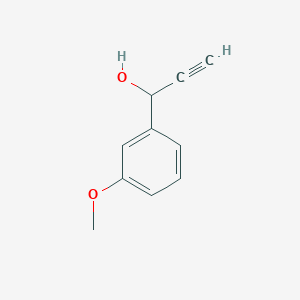
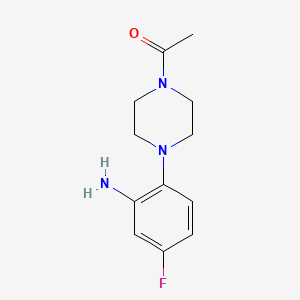
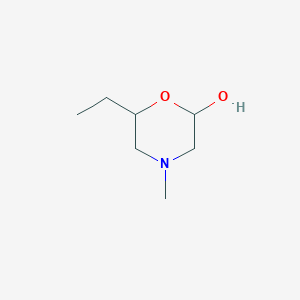
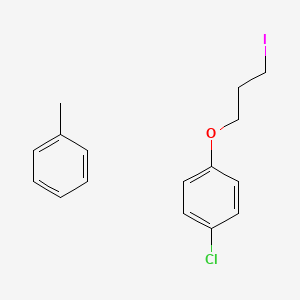
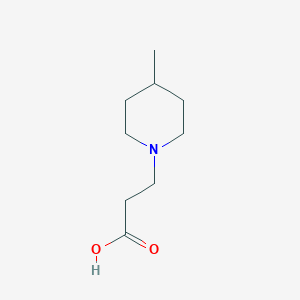

![4-Chloro-1H-benzo[d]imidazol-2-amine](/img/structure/B1603186.png)
